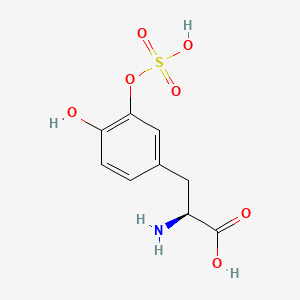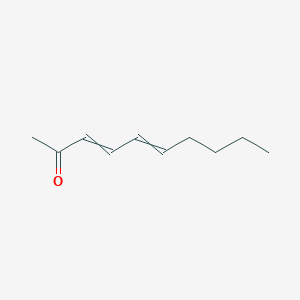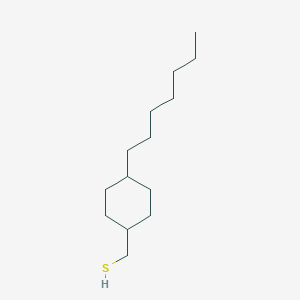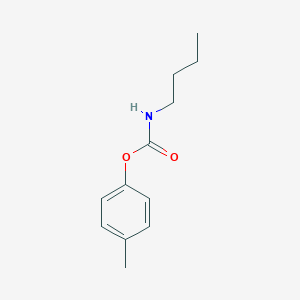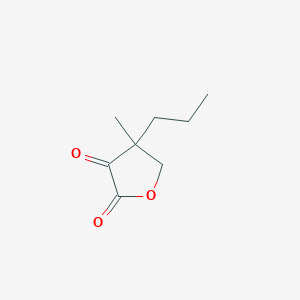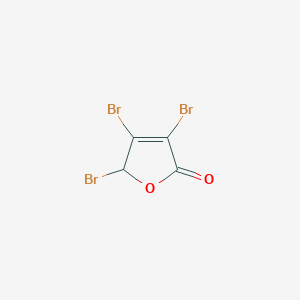
3,4,5-Tribromofuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromofuran-2(5H)-one is a brominated furan derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromofuran-2(5H)-one typically involves the bromination of furan derivatives. A common method might include the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production methods would likely involve similar bromination reactions but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromofuran-2(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where bromine atoms are replaced by other functional groups.
Reduction Reactions: Where the bromine atoms are reduced to hydrogen.
Oxidation Reactions: Further oxidation of the furan ring or bromine atoms.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or other nucleophiles.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted furans, reduced furans, or oxidized derivatives.
Scientific Research Applications
3,4,5-Tribromofuran-2(5H)-one may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Investigated for potential therapeutic properties or as a lead compound in drug discovery.
Industry: Used in the production of materials with specific properties, such as flame retardants or polymers.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, it might act as a reactive intermediate, facilitating various synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Tribromofuran
- 2,4,5-Tribromofuran
- 3,4,5-Trichlorofuran
Uniqueness
3,4,5-Tribromofuran-2(5H)-one is unique due to its specific bromination pattern, which can influence its reactivity and properties compared to other brominated or chlorinated furans.
Properties
CAS No. |
96661-16-4 |
|---|---|
Molecular Formula |
C4HBr3O2 |
Molecular Weight |
320.76 g/mol |
IUPAC Name |
2,3,4-tribromo-2H-furan-5-one |
InChI |
InChI=1S/C4HBr3O2/c5-1-2(6)4(8)9-3(1)7/h3H |
InChI Key |
PLDGNVQPAJJHHG-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=O)O1)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
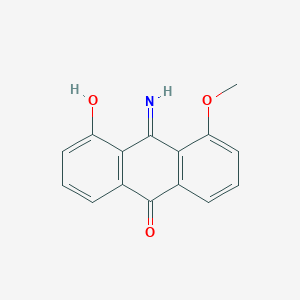
![N-[(Diethylcarbamothioyl)sulfanyl]-4-methylbenzamide](/img/structure/B14335614.png)

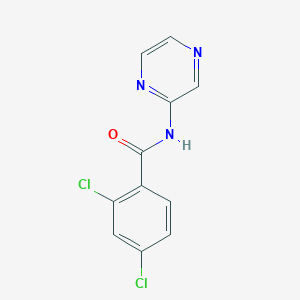

![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(2-bromophenyl)methanimine]](/img/structure/B14335634.png)
![1H-1,2,4-Triazole, 1-[1-(5-chloro-2-methoxyphenyl)-2-ethyl-1-butenyl]-](/img/structure/B14335637.png)
